

Application Notes and Protocols: 10-O-Methylprotosappanin B in Cancer Research

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Compound of Interest

Compound Name: 10-O-Methylprotosappanin B

Cat. No.: B591326

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Disclaimer: As of the latest literature search, specific data regarding the anticancer applications of **10-O-Methylprotosappanin B** is not available. The following application notes and protocols are based on the published research for the closely related compound, Protosappanin B. Researchers should consider this information as a potential starting point for investigating **10-O-Methylprotosappanin B**, with the understanding that its biological activities may differ.

Introduction to Protosappanin B in Cancer Research

Protosappanin B (PSB) is an active bicyclic isocoumarin compound isolated from the heartwood of *Caesalpinia sappan* L. Emerging research has highlighted its potential as an anticancer agent. Studies have demonstrated that PSB can inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and arrest the cell cycle. Furthermore, PSB has been shown to modulate key signaling pathways involved in cancer progression, making it a compound of interest for further investigation in oncology drug development. Recent findings also suggest that PSB can enhance the efficacy of conventional chemotherapy agents, indicating its potential in combination therapies.^[1]

Anticancer Activities of Protosappanin B

Inhibition of Cancer Cell Proliferation

Protosappanin B has been shown to inhibit the growth of several cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized in the table below.

Cell Line	Cancer Type	IC50 Value (µg/mL)	Citation
T24	Bladder Cancer	82.78	[2]
5637	Bladder Cancer	113.79	[2]
SW-480	Colon Cancer	21.32	[3]
HCT-116	Colon Cancer	26.73	[3]
BTT	Mouse Bladder Cancer	76.53	[3]
A875	Human Melanoma	15 µM and 20 µM (cytotoxic concentrations)	[4]

Induction of Apoptosis

A key mechanism of Protosappanin B's anticancer effect is the induction of apoptosis. Studies have shown that PSB treatment leads to an increase in the population of apoptotic cells.[2] This is achieved through the modulation of apoptosis-related proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. [2]

Cell Cycle Arrest

Protosappanin B has been observed to cause cell cycle arrest at the G1 phase in bladder cancer cells. This inhibition of cell cycle progression prevents cancer cells from entering the S phase, thereby halting their proliferation.[2]

Chemosensitization

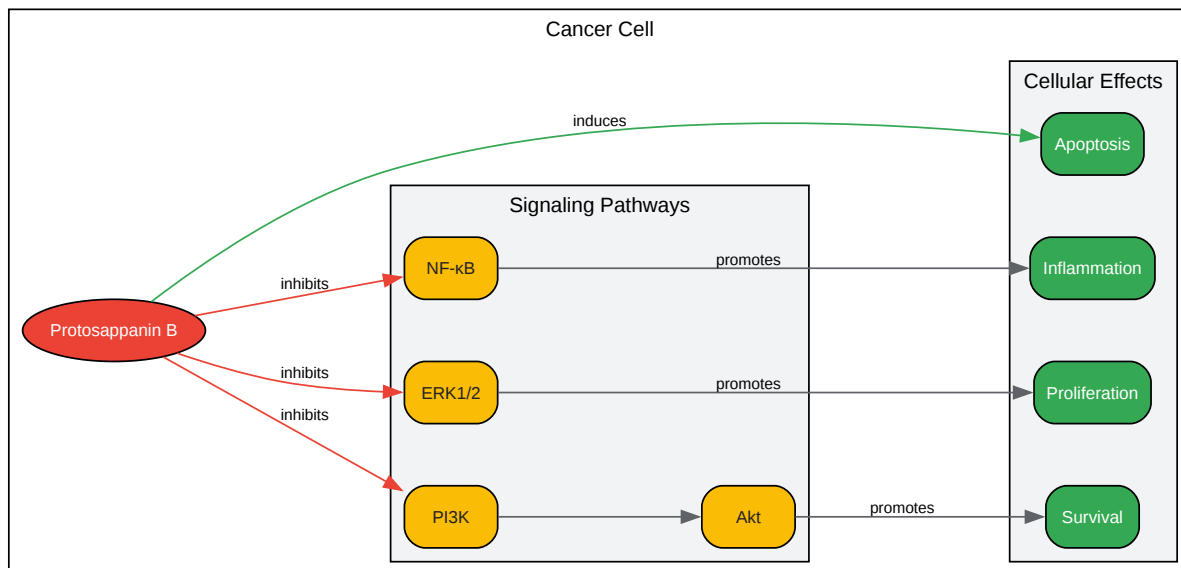
Recent research has indicated that Protosappanin B can enhance the chemosensitivity of colon adenocarcinoma cells to the commonly used chemotherapeutic drug 5-fluorouracil (5-FU). PSB was found to regulate the LINC00612/microRNA-590-3p/Golgi phosphoprotein 3 axis, suggesting its potential to overcome drug resistance in cancer cells.[1]

Signaling Pathways Modulated by Protosappanin B

Protosappanin B exerts its anticancer effects by targeting multiple intracellular signaling pathways that are often dysregulated in cancer.

- **PI3K/Akt Pathway:** In human melanoma and colon cancer cells, Protosappanin B has been shown to inhibit the phosphorylation of key proteins in the PI3K/Akt signaling pathway, including PI3K and Akt. This pathway is crucial for cell survival and proliferation.
- **MAPK/ERK Pathway:** Protosappanin B also suppresses the phosphorylation of ERK1/2, a critical component of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation in colon cancer.
- **Inflammatory Pathways:** In melanoma cells, PSB has been found to inhibit the expression of several inflammatory proteins, including TNF- α , NF- κ B, COX-2, and IL-6.

Below is a diagram illustrating the proposed mechanism of action for Protosappanin B based on current literature.



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